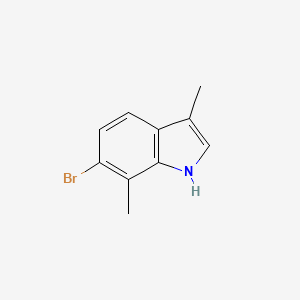

6-Bromo-3,7-dimethyl-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry and Heterocyclic Research

The indole scaffold, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast number of biologically active compounds. Current time information in Bangalore, IN.nih.govwikipedia.org Its prevalence in nature, from the essential amino acid tryptophan to complex alkaloids, has long established it as a "privileged structure" in medicinal chemistry. nih.gov Synthetic chemists continuously explore new methods for the construction and functionalization of the indole ring system, underscoring its importance. rsc.orgorganic-chemistry.org The versatility of the indole nucleus allows it to serve as a template for developing therapeutic agents targeting a wide range of diseases. nih.gov

Importance of Halogenated and Alkyl-Substituted Indoles in Chemical Transformation

The introduction of halogen and alkyl substituents onto the indole core is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. Halogen atoms, such as bromine, serve as versatile synthetic handles, enabling a plethora of chemical transformations including palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex organic molecules. nih.gov The position of the halogen can direct further functionalization of the indole ring.

Alkyl groups, such as the methyl groups in the target compound, influence the molecule's lipophilicity, steric profile, and metabolic stability. The strategic placement of methyl groups can enhance binding affinity to biological targets or block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a potential drug candidate. The combination of both halogen and alkyl substituents can therefore offer a synergistic approach to fine-tuning molecular properties.

Research Trajectory and Future Directions for 6-Bromo-3,7-dimethyl-1H-indole Investigations

Currently, there is no discernible research trajectory for this compound. The absence of dedicated studies on its synthesis, characterization, and reactivity suggests that it has not been a focus of academic or industrial research.

Future investigations would logically begin with the development of a reliable and efficient synthetic route. Classical indole syntheses like the Fischer acs.orgthermofisher.com, Bartoli wikipedia.orgchemeurope.comonlineorganicchemistrytutor.comjk-sci.comresearchgate.net, or Madelung methods could potentially be adapted for its preparation. For instance, the Bartoli indole synthesis is known for its utility in preparing 7-substituted indoles and can accommodate substitutions on both the carbocyclic and pyrrole (B145914) rings, making it a plausible, though untested, route. wikipedia.orgchemeurope.com

Once synthesized, a thorough characterization of its physicochemical properties would be necessary. This would include spectroscopic analysis (NMR, IR, MS) and determination of properties like melting point and solubility. Subsequently, its reactivity could be explored, particularly utilizing the bromo-substituent for cross-coupling reactions to generate a library of novel derivatives. These derivatives could then be screened for biological activity, which might uncover potential applications in medicinal chemistry or materials science and thereby establish a research trajectory for this currently obscure compound.

Given the lack of specific data, the following table is a hypothetical representation based on general knowledge of related indole compounds, as no experimental data for this compound could be found in the searched literature.

Hypothetical Compound Data

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1360888-14-7 |

| Molecular Formula | C₁₀H₁₀BrN |

| Molecular Weight | 224.10 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTJDCGCCYGGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 3,7 Dimethyl 1h Indole and Analogous Structures

Classical Indole (B1671886) Synthesis Approaches and Their Adaptations

Classical methods for indole synthesis have remained fundamental in organic chemistry for over a century. These reactions, while sometimes requiring harsh conditions, offer robust pathways to the indole nucleus from simple starting materials. Their adaptation for the synthesis of complex, polysubstituted indoles is a testament to their enduring utility.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for constructing the indole ring. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.org

To synthesize 6-Bromo-3,7-dimethyl-1H-indole, the Fischer approach would utilize (4-bromo-3-methylphenyl)hydrazine and butan-2-one as the starting materials. The reaction proceeds through the formation of the corresponding hydrazone, which, upon treatment with a Brønsted or Lewis acid catalyst, undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring. wikipedia.org

A critical consideration in this synthesis is the regioselectivity when using unsymmetrical ketones like butan-2-one. The cyclization can theoretically lead to two different regioisomers. However, the reaction conditions, including the nature of the acid catalyst and the substitution on the phenylhydrazine, can influence the outcome. thermofisher.com Modern variations of the Fischer synthesis include one-pot, three-component protocols that combine nitriles, organometallic reagents, and arylhydrazines to generate the necessary hydrazone intermediate efficiently. nih.gov

| Feature | Description |

| Reactants | (4-bromo-3-methylphenyl)hydrazine and Butan-2-one |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃) wikipedia.org |

| Key Intermediate | Arylhydrazone |

| Key Step | Acid-catalyzed nih.govnih.gov-sigmatropic rearrangement wikipedia.org |

| Challenges | Control of regioselectivity with unsymmetrical ketones; potentially harsh acidic conditions. thermofisher.com |

Madelung Indole Synthesis

The Madelung synthesis, first reported in 1912, is a thermal, base-catalyzed intramolecular cyclization of N-phenylamides to form indoles. wikipedia.org The reaction typically requires a strong base, such as sodium or potassium alkoxides, and high temperatures (200–400 °C). wikipedia.org For the synthesis of this compound, the precursor would be N-(4-bromo-2,3-dimethylphenyl)acetamide. The strong base would deprotonate both the amide nitrogen and the benzylic methyl group ortho to the amide, facilitating an intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl. wikipedia.orgquimicaorganica.org

The vigorous conditions of the classical Madelung synthesis can limit its applicability, especially for substrates with sensitive functional groups. However, several modifications have been developed to enable the reaction under milder conditions. The Smith-modified Madelung synthesis, for example, uses organolithium reagents to perform a condensation with esters or carboxylic acids, which is applicable to anilines bearing halide substituents. wikipedia.org These modified procedures expand the scope of the Madelung synthesis, making it a more viable, albeit challenging, option for preparing polysubstituted indoles like this compound.

| Feature | Description |

| Reactant Type | N-acyl-o-toluidine (e.g., N-(4-bromo-2,3-dimethylphenyl)acetamide) |

| Classical Conditions | Strong base (e.g., NaOEt, KOtBu) at high temperatures (200-400 °C) wikipedia.org |

| Mechanism | Intramolecular cyclization of an N-phenylamide via a benzylic carbanion quimicaorganica.org |

| Modifications | Smith-Madelung synthesis allows for milder conditions using organolithium reagents wikipedia.org |

| Scope | Applicable to the synthesis of substituted indoles, including those with halide groups wikipedia.org |

Bartoli Indole Synthesis

The Bartoli indole synthesis, developed in 1989, is a highly effective method for the preparation of 7-substituted indoles. wikipedia.orgsynarchive.com The reaction involves the addition of a vinyl Grignard reagent (three equivalents are typically required) to an ortho-substituted nitroarene. onlineorganicchemistrytutor.com The presence of a substituent at the ortho position to the nitro group is crucial for the success of the reaction, as its steric bulk facilitates the key nih.govnih.gov-sigmatropic rearrangement step. wikipedia.orgname-reaction.com

This methodology is particularly well-suited for the synthesis of this compound. The starting material would be 1-bromo-5-methyl-2-nitrotoluene. The methyl group at the ortho position (which becomes the 7-position of the indole) directs the cyclization. The reaction with a propenyl Grignard reagent would introduce the C2-C3 bond and the 3-methyl group. The mechanism involves initial addition of the Grignard reagent to the nitro group, formation of a nitrosoarene intermediate, a second Grignard addition, the critical nih.govnih.gov-sigmatropic rearrangement, intramolecular cyclization, and finally, aromatization after an aqueous workup. wikipedia.orgonlineorganicchemistrytutor.com The Bartoli synthesis is often considered one of the most direct and flexible routes to 7-substituted indoles. wikipedia.org

| Feature | Description |

| Reactants | An ortho-substituted nitroarene and a vinyl Grignard reagent quimicaorganica.orgjk-sci.com |

| Key Requirement | A substituent ortho to the nitro group is essential for high yields wikipedia.orgname-reaction.com |

| Product | 7-substituted indoles jk-sci.com |

| Mechanism | Involves formation of a nitrosoarene, a nih.govnih.gov-sigmatropic rearrangement, and cyclization onlineorganicchemistrytutor.comquimicaorganica.org |

| Applicability to Target | Highly suitable, using 1-bromo-5-methyl-2-nitrotoluene and a propenyl Grignard reagent. |

Modern Catalytic Routes for Indole Core Formation

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions, particularly those involving palladium, for the construction of complex heterocyclic systems. These methods often proceed under milder conditions than classical approaches and exhibit high functional group tolerance and selectivity.

Palladium-Catalyzed Cyclization and C-N Bond Formation Reactions

Palladium catalysis offers a versatile toolkit for indole synthesis through various strategies involving C-N and C-C bond formation. researchgate.net These methods provide powerful alternatives for constructing highly substituted indole cores like this compound.

One prominent example is the Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com For the target molecule, this could involve reacting 2-iodo-4-bromo-3-methylaniline with an alkyne like 2-butyne. The reaction mechanism typically involves oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion, intramolecular C-N bond formation, and reductive elimination to regenerate the catalyst. wikipedia.org The Larock synthesis is known for its high regioselectivity, often placing the bulkier alkyne substituent at the C2 position of the indole. ub.edu

The Buchwald-Hartwig amination is another cornerstone of modern C-N bond formation. organic-chemistry.orglibretexts.org While often used for N-arylation of existing indoles, it can also be employed to synthesize indole precursors. nih.gov For instance, a substituted o-haloaniline could be coupled with an enolate or enamine equivalent, with the resulting product poised for a subsequent palladium-catalyzed cyclization to form the indole ring. This approach offers modularity in constructing the indole framework. Recent reports have detailed the successful Buchwald-Hartwig amination of various bromoindoles under aqueous conditions. rsc.org

More recent developments in palladium-catalyzed C-H activation/amination provide even more direct and atom-economical routes. researchgate.net These reactions can forge the indole ring by creating a C-N bond through the direct functionalization of a C-H bond. For example, a reaction between a 2-iodostyrene and a nitrogen source like di-t-butyldiaziridinone can proceed via oxidative addition, vinyl C-H activation to form a palladacycle, and subsequent bisamination to yield the indole product. acs.orgorganic-chemistry.org This strategy allows for the construction of the indole ring from simpler, less pre-functionalized starting materials.

| Catalytic Approach | General Description | Potential Application to Target Synthesis |

| Larock Indole Synthesis | Pd-catalyzed heteroannulation of an o-iodoaniline and a disubstituted alkyne. wikipedia.org | Reaction of 2-iodo-4-bromo-3-methylaniline with 2-butyne. |

| Buchwald-Hartwig Amination | Pd-catalyzed cross-coupling of an amine and an aryl halide to form a C-N bond. libretexts.org | Coupling of a substituted o-haloaniline with an appropriate ketone-derived precursor, followed by cyclization. |

| C-H Activation/Amination | Pd-catalyzed formation of a C-N bond via direct functionalization of a C-H bond. researchgate.net | Intramolecular cyclization of a substituted 2-vinylaniline derivative or intermolecular coupling of a substituted styrene with an amine source. acs.org |

Copper-Catalyzed Cross-Coupling Methods

Copper-catalyzed reactions represent a powerful tool for the construction of the indole nucleus. These methods often involve the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, leveraging the versatility of copper in different oxidation states.

A prominent approach is the one-pot tandem copper-catalyzed Ullmann-type C-N bond formation coupled with an intramolecular cross-dehydrogenative coupling (CDC) process. organic-chemistry.orgacs.org This strategy allows for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines. organic-chemistry.orgacs.org The reaction proceeds at elevated temperatures, typically around 130°C in a polar aprotic solvent like dimethyl sulfoxide (DMSO). organic-chemistry.orgacs.org Optimization of these reactions has shown that copper(I) iodide (CuI) is an effective catalyst, often in combination with a ligand such as Johnphos, and a base like potassium bicarbonate (KHCO₃) is crucial for the reaction's success. organic-chemistry.org This methodology is valued for its high yields and tolerance to a variety of functional groups, making it a practical and atom-economical choice for constructing complex indole structures. organic-chemistry.org

Another significant copper-catalyzed method involves the sequential Chan-Lam N-arylation and cross-dehydrogenative coupling. rsc.org This one-pot synthesis is particularly useful for creating diverse indole-3-carboxylic esters. rsc.org The catalytic system for this transformation can be more complex, sometimes requiring a combination of copper(II) acetate (Cu(OAc)₂), a phosphine ligand like tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄), a base, and an oxidant. rsc.org

Furthermore, copper catalysis is instrumental in directed C-H activation strategies. For instance, a copper-mediated cross-coupling with double C-H activation can provide a convergent route to indole-containing biheteroaryls. nih.gov This can be achieved using an easily attachable and detachable directing group, such as a 2-pyrimidyl group. nih.gov A noteworthy advancement in this area is the development of a variant that is catalytic in copper, utilizing atmospheric oxygen as the co-oxidant. nih.gov The direct C6-arylation of indoles has also been accomplished using a catalytic amount of copper(II) oxide (CuO), with the regioselectivity being controlled by an N–P(O)tBu₂ directing group. acs.org

Table 1: Overview of Copper-Catalyzed Indole Synthesis

| Method | Key Features | Catalyst/Reagents | Typical Conditions |

|---|---|---|---|

| Tandem Ullmann-Type/CDC | One-pot synthesis of multisubstituted indoles. organic-chemistry.orgacs.org | CuI, Johnphos, KHCO₃ organic-chemistry.org | 130°C in DMSO organic-chemistry.org |

| Sequential Chan-Lam/CDC | Synthesis of diverse indole-3-carboxylic esters. rsc.org | Cu(OAc)₂, tBu₃P·HBF₄, Base, Oxidant rsc.org | DMF/DMSO, 70-130°C rsc.org |

| Double C-H Activation | Convergent access to indole-containing biheteroaryls. nih.gov | Copper mediator/catalyst, 2-pyrimidyl directing group, O₂ nih.gov | N/A |

| Directed C6-Arylation | Site-selective arylation at the C6 position. acs.org | CuO, N–P(O)tBu₂ directing group acs.org | Mild, ligand-free acs.org |

Brønsted Acid-Catalyzed Indole Synthesis

Brønsted acids are effective catalysts for various indole syntheses, primarily by activating substrates towards cyclization reactions. These methods are often characterized by their operational simplicity and the use of inexpensive, metal-free catalysts.

One established method is the Brønsted acid-catalyzed one-pot synthesis of indoles from o-aminobenzyl alcohols and furans. nih.govorganic-chemistry.org This reaction proceeds through the in situ formation of an aminobenzylfuran intermediate, which then undergoes recyclization to form the indole core. nih.govorganic-chemistry.org Triflic acid (TfOH) has been shown to be a highly effective catalyst for this transformation, which demonstrates a wide substrate scope and tolerance for various functional groups. organic-chemistry.org

Brønsted acids also catalyze the intramolecular C-N bond formation of o-vinylanilines through electrophilic cyclization. nih.gov In the presence of a quinone, this reaction yields N-arylindoles in good to high yields. nih.gov The reaction is versatile, accommodating o-vinylanilines with both terminal and internal double bonds. nih.gov

Furthermore, Brønsted acids can be used in cascade cyclization reactions to create more complex indole-containing structures. For instance, an acid-catalyzed three-component cascade strategy has been developed to synthesize phenyl-substituted dihydrocyclohepta[b]indole carboxylates. rsc.org This method relies on the crucial conversion of bis-indolylmethanes (BIMs) to vinylindoles, which then act as 1,4-bisnucleophiles. rsc.org Similarly, a Brønsted and Lewis acid co-promoted cascade cyclization has been developed for the synthesis of disubstituted pyrrolo[2,1-a]isoquinolines. rsc.org

Organocatalytic Strategies in Indole Chemistry

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis and functionalization of indoles, offering an alternative to metal-based catalysts. oup.comrsc.orgnih.gov These methods often employ small organic molecules to catalyze reactions with high levels of stereocontrol. oup.com

The enantioselective construction of indole-based chiral heterocycles is a significant area of research within organocatalysis. nih.gov Strategies often involve the design and development of versatile platform molecules, such as vinylindoles and indolylmethanols, which can undergo a variety of organocatalytic asymmetric reactions. nih.gov These reactions include cycloadditions, cyclizations, and dearomatization reactions, which allow for the efficient synthesis of a wide range of chiral indole-containing scaffolds with high enantioselectivity. nih.gov

Organocatalytic asymmetric cascade reactions are particularly efficient, as they can involve multiple bond-forming events in a single operation, leading to the rapid construction of complex molecular architectures. oup.com For example, the combination of a rhodium catalyst and a chiral bifunctional squaramide has been used in a three-component coupling reaction to afford a chiral nitroalkane bearing a 3,3'-bisindole skeleton with good yield and high enantiomeric excess. oup.com

Chiral phosphoric acids are a prominent class of organocatalysts used in indole chemistry. They have been successfully employed in the direct regio- and enantioselective C6-functionalization of 2,3-disubstituted indoles with azadienes via an aza-Michael-type addition. thieme-connect.com These catalysts can activate both the indole and the reaction partner through hydrogen bonding, leading to high yields and excellent enantioselectivities. thieme-connect.com

Regioselective Halogenation and Alkylation Strategies

The precise introduction of functional groups at specific positions on the indole ring is crucial for tuning the properties of indole-based compounds. Regioselective halogenation and alkylation are fundamental transformations in this regard.

Electrophilic Bromination of Indole Precursors

Electrophilic aromatic bromination is a common method for introducing bromine atoms onto the indole nucleus. The regioselectivity of this reaction is highly dependent on the substituents already present on the indole ring and the choice of brominating agent.

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic compounds, including indoles. nih.gov In acetonitrile, NBS can provide high para-selectivity with respect to the most activating substituent on an aromatic ring. nih.gov If the para position is blocked, bromination typically occurs at the ortho position. nih.gov For the synthesis of this compound, the precursor would likely be 3,7-dimethyl-1H-indole. The directing effects of the two methyl groups would influence the position of bromination.

Computational studies, such as the analysis of Fukui functions, can be used to predict the most reactive sites for electrophilic attack. rsc.org For instance, in a study on the bromination of 4-sulfonamido-1H-indazoles, a related heterocyclic system, computational analysis helped to rationalize the observed regioselectivity. rsc.org

The reaction conditions for electrophilic bromination can be controlled to achieve the desired outcome. For example, the reaction of an indole derivative with NBS can be conducted in a solvent like dichloromethane at a controlled temperature to achieve regioselective bromination. nih.gov

Table 2: Reagents for Electrophilic Bromination

| Reagent | Typical Application | Selectivity |

|---|---|---|

| N-Bromosuccinimide (NBS) | General purpose brominating agent for aromatic compounds. nih.gov | Generally para-selective to the most activating group. nih.gov |

| Tetraalkylammonium tribromides | Bromination of phenols. nih.gov | Highly para-selective. nih.gov |

| NBS/Silica gel | Regioselective electrophilic aromatic brominations. nih.gov | Good regioselectivity. nih.gov |

Selective Methylation at Indole Ring Positions

The introduction of methyl groups at specific positions of the indole ring can significantly impact the biological activity of the resulting compound. The challenge often lies in controlling the regioselectivity of the methylation, particularly between the nitrogen atom (N1) and the various carbon atoms of the ring.

For N-methylation, various methods have been developed. A convenient protocol utilizes quaternary ammonium salts, such as phenyltrimethylammonium iodide (PhMe₃NI), as solid methylating agents under mildly basic conditions. acs.org This method has been shown to be effective for the monoselective N-methylation of indoles and is applicable to the late-stage functionalization of bioactive molecules. acs.org For example, tryptamine-derived compounds can be methylated exclusively at the indole nitrogen. acs.org

C-methylation, on the other hand, often requires different strategies. Palladium(II)/norbornene cooperative catalysis has been employed for the regioselective C2-H methylation of free (N-H) indoles, using trimethyl phosphate as the methyl source. rsc.org This method circumvents the need for protecting groups on the indole nitrogen. rsc.org

The position of methylation on the indole ring can have a profound effect on the properties of the molecule. For instance, a study on mithramycin analogues, where a tryptophan moiety is attached to the core structure, demonstrated that the position of methylation (C5, C6, or C7) on the indole ring significantly influenced the DNA binding, cytotoxicity, and selectivity of the compounds. nih.gov

Directed Functionalization for Specific Substitution Patterns

To achieve high regioselectivity in the functionalization of the indole ring, particularly at the less reactive positions of the benzene (B151609) ring (C4, C5, C6, and C7), the use of directing groups has become an indispensable strategy. bohrium.comnih.gov These directing groups coordinate to a metal catalyst and position it in proximity to a specific C-H bond, enabling its selective activation and functionalization.

The functionalization of the C6 position of indoles has been a significant challenge. bohrium.com However, several methods have been developed to address this. For example, a ruthenium-catalyzed remote C6-selective C-H alkylation of indole derivatives has been reported. acs.org This was achieved using N-pyrimidinyl indoles with an ancillary ester directing group at the C3 position, which proved to be crucial for reactivity at the C6 position. acs.org

Copper catalysis has also been employed for the direct C6-arylation of indoles. acs.org The key to achieving high regioselectivity in this case was the use of an N–P(O)tBu₂ directing group and diaryliodonium triflate salts as the coupling partners. acs.org

The choice of directing group and metal catalyst can be tailored to target different positions on the indole ring. For instance, an aldehyde functional group has been used as a directing group in a ruthenium-catalyzed regioselective functionalization of the C4 position of indole. semanticscholar.orgnih.gov This strategy is important for the synthesis of precursors to ergot alkaloids and related compounds. semanticscholar.orgnih.gov

Table 3: Examples of Directed Functionalization of Indoles

| Target Position | Catalyst | Directing Group | Functionalization |

|---|---|---|---|

| C6 | Ruthenium acs.org | N-pyrimidinyl with C3-ester acs.org | Alkylation acs.org |

| C6 | Copper acs.org | N–P(O)tBu₂ acs.org | Arylation acs.org |

| C4 | Ruthenium semanticscholar.orgnih.gov | Aldehyde semanticscholar.orgnih.gov | Olefination, etc. |

| C2 | Iridium nih.gov | Pivaloyl nih.gov | Methylation nih.gov |

Advanced Synthetic Techniques

Advanced synthetic methodologies offer novel and efficient pathways for the synthesis of complex molecules like this compound and its analogs. These techniques often provide advantages in terms of selectivity, reaction conditions, and environmental impact compared to more traditional methods. This section explores the application of electrochemical and photochemical approaches in the synthesis and functionalization of brominated indoles.

Electrochemical Approaches to Brominated Indoles

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional methods that often rely on harsh reagents. In the context of synthesizing brominated indoles, electrochemical methods can provide a high degree of control and efficiency.

A notable development in this area is the electrochemical umpolung of bromide ions for the C-H bromination of indoles. This transition-metal-free approach allows for the direct bromination of the indole nucleus under mild conditions. mdpi.comnih.gov The process typically involves the anodic oxidation of a bromide salt, generating a reactive bromine species that then electrophilically attacks the electron-rich indole ring. By carefully controlling the electrochemical potential and reaction conditions, regioselective bromination can be achieved. For instance, the synthesis of 3-bromoindole has been accomplished in excellent yield and regioselectivity using inexpensive graphite rod electrodes. mdpi.comnih.gov

The regioselectivity of electrochemical halogenation on the indole scaffold can be tuned. For example, the presence of an electron-withdrawing group on the indole nitrogen can direct halogenation to the C2 position, while C3 halogenation can be achieved selectively without such a directing group. researchgate.net This tunability is crucial for the synthesis of specifically substituted indole derivatives.

| Starting Material | Brominating Agent | Electrode Material | Product | Yield | Reference |

| Indole | nBu₄NBr / NH₄Br | Graphite Rod | 3-Bromo-1H-indole | Excellent | mdpi.com |

| N-protected Indole | Halide Salt | Not Specified | 2-Haloindole | High | researchgate.net |

| Indole | Halide Salt | Not Specified | 3-Haloindole | High | researchgate.net |

This table summarizes key findings in the electrochemical bromination of indoles, showcasing the versatility of this technique.

While direct electrochemical synthesis of this compound is not explicitly detailed in the reviewed literature, the principles of regioselective C-H bromination could foreseeably be applied. The directing effects of the methyl groups at the 3 and 7 positions would need to be considered in conjunction with the electrochemical conditions to achieve bromination at the desired C6 position.

Reactivity and Chemical Transformations of 6 Bromo 3,7 Dimethyl 1h Indole

Reactivity of the Bromine Substituent

The carbon-bromine bond at the C-6 position is a key functional handle for introducing molecular complexity. This is primarily achieved through metal-catalyzed reactions, as direct nucleophilic substitution is generally less favorable on such an aryl bromide.

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides such as 6-Bromo-3,7-dimethyl-1H-indole is typically challenging. These reactions generally require strong activation by electron-withdrawing groups ortho or para to the leaving group, which are absent in this molecule. Consequently, metal-catalyzed cross-coupling reactions are the preferred and more efficient methods for achieving substitution at the C-6 position.

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-6 position of the indole (B1671886) ring. mdpi.comresearchgate.net The bromine substituent serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple aryl halides with boronic acids or their esters to form biaryl compounds. For bromoindoles, this method allows for the introduction of a variety of aryl and heteroaryl groups. researchgate.netnih.gov The reaction typically proceeds under mild conditions with good functional group tolerance. nih.govnih.gov While specific studies on this compound are not prevalent, the conditions used for other bromoindoles are highly applicable. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. acs.orgnih.gov This palladium- and copper-cocatalyzed process is invaluable for synthesizing alkynylated indoles. nih.govthieme-connect.de Modern protocols have been developed that are copper-free, which can be advantageous in pharmaceutical synthesis to avoid issues with residual copper. acs.orgnih.govacs.org

Heck Coupling: While less common for indole functionalization compared to Suzuki and Sonogashira reactions, the Heck reaction can be used to couple the bromoindole with alkenes to form substituted styrenyl-type derivatives.

Below is a table summarizing typical conditions for these cross-coupling reactions, extrapolated from studies on similar bromo-heterocyclic substrates.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent | General Conditions |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, DME, Toluene | Inert atmosphere, 60-100 °C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, piperidine, TMP | THF, DMF, DMSO | Inert atmosphere, rt-80 °C |

| Heck | Alkene | Pd(OAc)₂ with phosphine ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile | Inert atmosphere, 80-120 °C |

Reductive debromination is a potential side reaction that can occur when subjecting bromoindoles to strong reducing agents. For instance, the use of lithium aluminum hydride (LiAlH₄) in the synthesis of 6-bromotryptamine from a 6-bromoindole (B116670) precursor has been shown to cause partial or complete loss of the bromine atom, resulting in an impure product containing tryptamine. researchgate.net This highlights the need for careful selection of reagents when performing reductions on other parts of the this compound molecule to preserve the C-Br bond.

Reactivity of the Indole Nucleus

The indole ring system is electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comnih.gov The reaction typically occurs at the C-3 position, which possesses the highest electron density. However, in this compound, the C-3 position is already substituted with a methyl group.

With the C-3 position blocked, electrophilic attack is directed to other positions on the indole nucleus, or in some cases, to substituents that can be further functionalized.

The Vilsmeier-Haack reaction is a widely used method for the formylation of reactive aromatic and heteroaromatic compounds using the Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF). ijpcbs.com While this reaction classically formylates indoles at the C-3 position, the presence of a substituent at C-3 alters the course of the reaction. orgsyn.org In the case of 3-alkyl-substituted indoles, the Vilsmeier reagent can react with the activated methyl or methylene group. Studies on related 3,3-disubstituted 3H-indoles have shown that the Vilsmeier reagent can lead to diformylation at the C-2 methyl group to furnish aminomethylene malonaldehydes after hydrolysis. semanticscholar.org This suggests that this compound would likely undergo formylation at the C-3 methyl group under Vilsmeier-Haack conditions.

| Reaction | Reagents | Expected Site of Reaction | Product Type (after hydrolysis) |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C-3 methyl group | Indole-3-acetaldehyde derivative |

Electrophilic Aromatic Substitution Reactions

Mannich Reaction

The Mannich reaction is a classic method for the aminomethylation of acidic C-H bonds and is a key reaction for indole functionalization, typically occurring at the C3 position. However, in this compound, the C3 position is substituted with a methyl group. Consequently, the typical C3-aminomethylation via the Mannich reaction is not feasible. While electrophilic substitution could potentially occur at the C2 position, such reactions are generally less favored for indoles. There is no specific literature detailing the Mannich reaction on this compound. Based on general principles, if the reaction were to proceed, it would likely require forcing conditions and may result in a mixture of products or reaction at the nitrogen atom if it is unprotected.

Reaction with Michael Acceptors

The Michael addition, or conjugate addition, of indoles to electron-deficient alkenes is a powerful carbon-carbon bond-forming reaction. This reaction is typically catalyzed by Lewis or Brønsted acids and also preferentially occurs at the C3 position.

Given that the C3 position of this compound is blocked by a methyl group, the nucleophilic character of the indole ring is diminished at this position. While Michael additions at the C2 or N1 positions of C3-substituted indoles are known, they often require specific catalysts or reaction conditions. For instance, the Michael addition of various indoles to α,β-unsaturated ketones can be catalyzed by combinations like CeCl3·7H2O–NaI supported on silica gel. researchgate.net The regioselectivity is strongly influenced by the reaction medium. researchgate.net For this compound, the reaction with Michael acceptors would be challenging at the C3 position. Alternative reaction pathways, such as addition at the N1 position or potentially at the C2 position under specific catalytic conditions, might be possible but are not well-documented for this specific substrate.

Table 1: Expected Reactivity of this compound in C3-Functionalization Reactions

| Reaction Type | Typical Position | Reactivity of this compound | Rationale |

|---|---|---|---|

| Mannich Reaction | C3 | Unlikely at C3 | The C3 position is blocked by a methyl group. |

| Michael Addition | C3 | Unlikely at C3 | The C3 position is blocked by a methyl group. |

Functionalization at the Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized through alkylation or acylation. These reactions are typically carried out in the presence of a base to deprotonate the N-H group, forming a more nucleophilic indolide anion.

N-alkylation: The N-alkylation of indoles is a common transformation. For instance, 6-bromoindole can be alkylated with bromoacetic ester in the presence of a base. nih.gov Similarly, 6-bromoindole reacts with methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate in the presence of sodium hydride (NaH) in dimethylformamide (DMF). nih.gov For this compound, N-alkylation is expected to proceed readily. However, the steric bulk of the 7-methyl group might influence the reaction rate compared to an unsubstituted indole. The choice of base and solvent can be critical for achieving high yields and selectivity. d-nb.infonih.gov

N-acylation: N-acylation of indoles is also a standard procedure, often using acyl chlorides or anhydrides in the presence of a base. This reaction is generally efficient. For 6-bromoindole derivatives, peptide coupling conditions can be used to form an amide bond at the nitrogen atom. nih.gov The N-acylation of this compound is expected to be a straightforward transformation, with the 7-methyl group potentially exerting a minor steric influence.

Table 2: Conditions for N-Functionalization of Bromo-Indole Derivatives

| Reaction | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| N-alkylation | 6-bromoindole | Bromoacetic ester, Base | 2-(6-bromo-1H-indol-1-yl)acetic acid (after hydrolysis) | nih.gov |

| N-alkylation | 6-bromoindole | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, NaH, DMF | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | nih.gov |

| N-acylation | 2-(6-bromo-1H-indol-1-yl)acetic acid | Glycine methyl ester hydrochloride, EDCI, HOBt, Et3N | Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate | nih.gov |

Oxidation Reactions of the Indole Core

The electron-rich indole nucleus is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. nih.gov Common products of indole oxidation include oxindoles, isatins (indole-2,3-diones), and indigo derivatives. The oxidation can be complex due to competing reactions at the nitrogen, C2, and C3 positions. nih.gov

For this compound, the methyl group at C3 would prevent the formation of typical C3-oxygenated products. Oxidation is more likely to occur at the C2 position, potentially leading to the formation of a 2-oxindole derivative. A general and environmentally friendly method for the oxidation of indoles to 2-oxindoles utilizes oxone as the terminal oxidant with halide catalysis. nih.gov This protocol has been shown to be effective for indoles with substituents at the C5 and C7 positions. nih.gov For example, 7-methylindole can be oxidized to the corresponding 2-oxindole in high yield. nih.gov Therefore, it is plausible that this compound could be selectively oxidized to 6-Bromo-3,7-dimethylindolin-2-one under similar conditions. Another efficient method for the oxidation of indoles to isatins involves using pyridinium chlorochromate–silica gel (PCC-SiO2) with aluminum chloride (AlCl3). researchgate.net

Reduction of the Indole System (e.g., to Indoline (B122111), Dihydroindole)

The reduction of the indole ring system, specifically the pyrrole (B145914) moiety, leads to the formation of indolines (2,3-dihydroindoles). This transformation removes the aromaticity of the pyrrole ring while leaving the benzene (B151609) ring intact.

A common method for the chemical reduction of indoles to indolines involves the use of zinc dust in acidic media, such as 85% phosphoric acid. researchgate.net This method has been successfully applied to the reduction of 2,3-dimethylindole to cis- and trans-2,3-dimethylindoline. researchgate.net Given this precedent, it is highly probable that this compound can be reduced to 6-Bromo-3,7-dimethylindoline using this procedure. Other reducing agents, such as sodium borohydride (NaBH4) in the presence of specific reagents or catalytic hydrogenation, can also be employed for the reduction of indoles to indolines. acs.org

Influence of Substituents on Reactivity and Regioselectivity

Steric Effects of Methyl Groups

The methyl groups at the C3 and C7 positions of this compound play a significant role in directing its reactivity and influencing the regioselectivity of its reactions.

C3-Methyl Group: The most profound effect comes from the methyl group at the C3 position. As the most electron-rich and sterically accessible position, C3 is the typical site for electrophilic attack in unsubstituted indoles. The presence of the methyl group at this position effectively blocks this primary reaction pathway. This forces electrophiles to react at other, less favored positions, such as C2 or the benzene ring, or can lead to N-functionalization. This blocking effect is crucial in synthetic strategies that require functionalization at other sites of the indole nucleus. rsc.org

C7-Methyl Group: The methyl group at the C7 position, adjacent to the indole nitrogen, introduces significant steric hindrance. This steric bulk can influence reactions occurring at the N1 position, such as N-alkylation and N-acylation, potentially slowing down the reaction rate compared to an indole lacking a C7 substituent. d-nb.infonih.gov Furthermore, the 7-methyl group can sterically hinder electrophilic attack at the C6 position of the benzene ring, although the electronic effects of the other substituents will also play a major role in directing substitution on the carbocyclic ring. Studies on substituted indoles have shown that substituents at the C7 position can impact the regioselectivity of reactions on the benzene part of the molecule.

Electronic Effects of Bromine and Methyl Groups

The reactivity of the this compound core is fundamentally governed by the electronic interplay of its substituents: a bromine atom at the C-6 position and two methyl groups at the C-3 and C-7 positions. These groups modulate the electron density distribution across the indole ring system through a combination of inductive and resonance effects, thereby influencing the molecule's susceptibility to chemical transformations, particularly electrophilic substitution.

The indole nucleus is inherently electron-rich, making it more reactive than benzene in electrophilic aromatic substitution reactions. pearson.com The nitrogen atom's lone pair significantly increases the electron density of the heterocyclic pyrrole ring, with the C-3 position being the most nucleophilic site. ic.ac.ukquora.com The substituents on the this compound molecule further modify this intrinsic reactivity.

Bromine Substituent (C-6):

The bromine atom at the C-6 position exerts dual electronic effects:

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon. Consequently, it withdraws electron density from the benzene ring through the sigma (σ) bond. libretexts.org This inductive withdrawal deactivates the ring, making it less nucleophilic compared to an unsubstituted indole.

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system. stackexchange.com This donation of electron density through resonance partially counteracts the inductive effect. While the inductive effect of halogens generally outweighs their resonance effect, making them net deactivators, the resonance donation is crucial for directing incoming electrophiles to the ortho and para positions. libretexts.org

In the context of this compound, the bromine atom primarily reduces the electron density of the carbocyclic (benzene) portion of the molecule.

Methyl Substituents (C-3 and C-7):

The methyl groups are generally considered electron-donating, which enhances the nucleophilicity of the indole ring. This donation occurs through two primary mechanisms:

Hyperconjugation: This effect involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent π-system of the indole ring. stackexchange.com This interaction further stabilizes carbocation intermediates formed during electrophilic attack and is a significant contributor to the electron-donating nature of methyl groups attached to an aromatic system.

The methyl group at the C-3 position significantly enhances the electron density of the pyrrole ring, reinforcing the natural nucleophilicity of the indole system. However, its presence also sterically blocks this primary site of electrophilic attack. The methyl group at the C-7 position primarily donates electron density to the benzene portion of the ring, increasing its reactivity towards electrophiles.

The combined influence of these substituents results in a complex electronic landscape. The two electron-donating methyl groups activate the ring system, making it highly susceptible to electrophilic attack. This activation likely overrides the deactivating inductive effect of the bromine atom. With the highly reactive C-3 position blocked, electrophilic substitution is directed to other positions, primarily the C-2 position on the pyrrole ring, which is activated by the C-3 methyl group. The benzene ring's reactivity is enhanced by the C-7 methyl group, counteracting the deactivation by the C-6 bromo group.

The following tables summarize the electronic properties of these substituents.

Table 1: Summary of Electronic Effects of Substituents

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Bromine | C-6 | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating, Ortho/Para-directing |

| Methyl | C-3 | +I (Electron-donating) | Hyperconjugation (Donating) | Activating |

| Methyl | C-7 | +I (Electron-donating) | Hyperconjugation (Donating) | Activating |

Table 2: Hammett Constants for Bromine and Methyl Groups

Hammett constants provide a quantitative measure of the electronic (inductive and resonance) effects of substituents on an aromatic ring. A positive value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.

| Substituent | σmeta | σpara | Interpretation |

| Bromo (-Br) | +0.39 | +0.23 | Electron-withdrawing via induction, weakly donating via resonance. |

| Methyl (-CH₃) | -0.07 | -0.17 | Electron-donating via induction and hyperconjugation. |

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Reaction Intermediates in Synthesis and Transformation

The synthesis and subsequent transformations of 6-Bromo-3,7-dimethyl-1H-indole proceed through a series of reactive intermediates. While the direct spectroscopic observation and isolation of these transient species are often challenging, their existence is inferred from trapping experiments, computational modeling, and the final product distribution.

In the synthesis of functionalized 6-bromoindole (B116670) derivatives, several key intermediates can be postulated based on established indole (B1671886) chemistry. For instance, in electrophilic substitution reactions, a common pathway for indoles, the initial attack of an electrophile on the electron-rich indole ring leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. For this compound, electrophilic attack is most likely to occur at the C3 position, leading to an intermediate where the positive charge is delocalized over the pyrrole (B145914) ring and the nitrogen atom.

A plausible synthetic route to a derivative of 6-bromoindole involves a Friedel-Crafts acylation, which would proceed through an acylium ion intermediate. A patent describing the preparation of a similar 6-bromoindole derivative outlines a multi-step synthesis that includes a Friedel-Crafts reaction, amidation, reduction, and protection steps. google.com In such a sequence, the initial Friedel-Crafts reaction of 6-bromoindole with an acylating agent like oxalyl chloride in the presence of a Lewis acid (e.g., AlCl₃) would generate a highly reactive acylium ion that then attacks the indole ring. google.com The resulting intermediate would be a ketone, which can then be further transformed.

The table below illustrates a hypothetical reaction sequence for the functionalization of a 6-bromoindole derivative and the likely intermediates involved.

| Step | Reaction Type | Reagents | Probable Intermediate |

| 1 | Friedel-Crafts Acylation | Oxalyl chloride, AlCl₃ | Acylium ion and subsequent σ-complex |

| 2 | Amidation | Amine | Tetrahedral intermediate |

| 3 | Reduction | Reducing agent (e.g., LiAlH₄) | Amine |

| 4 | Protection | Protecting group reagent (e.g., Boc₂O) | Carbamic acid intermediate |

This table is illustrative and based on general reaction mechanisms for indole derivatives.

Transition State Analysis in Catalytic Processes

In transition-metal-catalyzed cross-coupling reactions, a common method for functionalizing halo-indoles, the mechanism often involves oxidative addition, transmetalation, and reductive elimination steps. Each of these steps proceeds through a distinct transition state. For example, in a Suzuki coupling of this compound with a boronic acid, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-Br bond. The transition state for this step would involve the interaction of the palladium center with the carbon and bromine atoms, leading to the breaking of the C-Br bond and the formation of a Pd(II)-indolyl complex.

Elucidation of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity and stereoselectivity are critical aspects of the functionalization of this compound, determining the specific position and three-dimensional arrangement of new chemical bonds.

Regioselectivity: The indole nucleus is an electron-rich aromatic system, and electrophilic substitution is a primary mode of its functionalization. The regioselectivity of this reaction is governed by the relative stability of the intermediate σ-complex. For most indoles, electrophilic attack occurs preferentially at the C3 position. stackexchange.com This preference is because the resulting cationic intermediate can be stabilized by resonance without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com In the case of this compound, the C3 position is already substituted with a methyl group. Therefore, electrophilic substitution would likely be directed to other positions on the indole ring, with the precise location influenced by the electronic effects of the existing substituents. The bromine atom at C6 is a deactivating group due to its inductive effect but an ortho-, para-director due to its resonance effect. The methyl group at C7 is an activating, ortho-, para-directing group. The interplay of these electronic factors, along with steric hindrance, will determine the ultimate site of electrophilic attack.

Stereoselectivity: Stereoselectivity becomes a key consideration when reactions create new chiral centers. For instance, if this compound were to undergo a reaction that introduces a substituent at a prochiral center, the formation of one stereoisomer over another would be favored under certain conditions. The use of chiral catalysts is a common strategy to achieve high stereoselectivity in such transformations. While specific studies on stereoselective reactions of this compound are not prominent in the literature, the principles of asymmetric catalysis developed for other indole derivatives would be applicable. For example, a catalytic asymmetric hydrogenation of a C2-C3 double bond in a derivative of this indole could lead to the formation of a chiral indoline (B122111) with high enantiomeric excess.

Kinetic and Thermodynamic Considerations for Reaction Pathways

The outcome of a chemical reaction is often determined by a delicate balance between kinetic and thermodynamic factors. A reaction under kinetic control will favor the product that is formed fastest (i.e., has the lowest activation energy), whereas a reaction under thermodynamic control will favor the most stable product. wikipedia.orgjackwestin.comlibretexts.org

In the context of electrophilic substitution on indoles, it has been shown that the kinetically favored product is not always the thermodynamically most stable one. ic.ac.uk For the parent indole, computational studies have suggested that electrophilic attack at the N1 position has the lowest activation energy (kinetic product), but the C3-substituted product is thermodynamically more stable. ic.ac.uk The observed preference for C3 substitution is often a result of the reaction conditions allowing for equilibration to the thermodynamic product. ic.ac.uk

For this compound, similar considerations would apply. The reaction conditions, such as temperature, reaction time, and the nature of the solvent and reagents, will play a crucial role in determining whether the reaction is under kinetic or thermodynamic control. For example, a reaction carried out at low temperature for a short duration is more likely to yield the kinetic product, while higher temperatures and longer reaction times may allow for the formation of the more stable thermodynamic product.

The following table summarizes the general conditions that favor kinetic versus thermodynamic control.

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible or slow reversal | Reversible |

| Product | Forms fastest (lowest activation energy) | Most stable (lowest Gibbs free energy) |

This table presents general principles of kinetic and thermodynamic control.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 3,7 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering precise insights into the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). For 6-Bromo-3,7-dimethyl-1H-indole, the spectrum is predicted to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups.

The introduction of a bromine atom at the C-6 position and methyl groups at C-3 and C-7 significantly influences the chemical shifts of the indole (B1671886) ring protons. The bromine atom, being electronegative and possessing lone pairs, exerts both inductive (-I) and resonance (+M) effects, which can deshield or shield nearby protons. The methyl groups are electron-donating, generally causing an upfield shift (shielding) for nearby protons.

The predicted ¹H NMR spectral data are summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) and are hypothetical values based on the analysis of unsubstituted indole and related substituted derivatives. journals.co.zaclockss.orgresearchgate.net

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| NH -1 | 8.10 - 8.30 | broad singlet | - | The N-H proton of the indole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| H -2 | 7.05 - 7.15 | singlet (or narrow doublet) | J ≈ 1.0 - 2.5 Hz | This proton is adjacent to the C-3 methyl group, so it appears as a singlet or a narrow doublet due to a small long-range coupling with the methyl protons. |

| H -4 | 7.40 - 7.50 | doublet | J ≈ 8.0 - 8.5 Hz | This proton is part of the benzenoid ring and is ortho to H-5. Its chemical shift is influenced by the adjacent C-7 methyl group. |

| H -5 | 7.10 - 7.20 | doublet | J ≈ 8.0 - 8.5 Hz | Coupled to H-4 (ortho-coupling), this proton is adjacent to the electron-withdrawing bromine atom at C-6, leading to a downfield shift compared to unsubstituted indole. |

| C3-CH₃ | 2.30 - 2.40 | singlet (or narrow doublet) | J ≈ 1.0 - 2.5 Hz | The methyl group at the electron-rich C-3 position typically resonates in this region. It may show a small coupling to H-2. |

| C7-CH₃ | 2.45 - 2.55 | singlet | - | This methyl group is attached to the benzenoid part of the ring. Its proximity to the pyrrole (B145914) ring nitrogen results in a slightly downfield shift compared to a typical aromatic methyl group. |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The predicted ¹³C NMR data for this compound are presented below, with shifts influenced by the bromine and methyl substituents. journals.co.zaclockss.orgresearchgate.net

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C -2 | 122.0 - 124.0 | The chemical shift of C-2 is influenced by the adjacent nitrogen and the C-3 methyl group. |

| C -3 | 112.0 - 114.0 | The presence of the methyl group at this position causes a significant upfield shift compared to unsubstituted indole. |

| C -3a | 128.0 - 130.0 | This is a quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |

| C -4 | 120.0 - 122.0 | This carbon's chemical shift is influenced by the nearby C-7 methyl group. |

| C -5 | 123.0 - 125.0 | This carbon is ortho to the bromine-substituted carbon, which influences its electronic environment. |

| C -6 | 114.0 - 116.0 | The direct attachment of the bromine atom causes a significant upfield shift due to the heavy atom effect. |

| C -7 | 121.0 - 123.0 | The presence of the methyl group at this position results in a downfield shift for the substituted carbon itself. |

| C -7a | 135.0 - 137.0 | This quaternary carbon at the ring junction is deshielded by its aromatic environment and proximity to the nitrogen. |

| C3-C H₃ | 9.0 - 11.0 | The methyl carbon at the C-3 position typically appears in the upfield region of the spectrum. |

| C7-C H₃ | 15.0 - 17.0 | The methyl carbon attached to the aromatic C-7 is slightly more deshielded than the C-3 methyl group. |

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR spectra and to establish the complete molecular structure, a suite of 2D-NMR experiments is indispensable. researchgate.netsdsu.edulibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation (cross-peak) would be observed between H-4 and H-5, confirming their ortho relationship on the benzene (B151609) ring. A weaker, long-range coupling might be visible between the H-2 proton and the C-3 methyl protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its attached carbon signal (e.g., H-4 to C-4, H-5 to C-5, and the protons of each methyl group to their respective carbon atoms). researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

The N-H proton correlating to C-2, C-3, C-3a, and C-7a.

The H-2 proton correlating to C-3, C-3a, and C-7a.

The C-3 methyl protons correlating to C-2, C-3, and C-3a.

The H-4 proton correlating to C-5, C-6, and C-7a.

The C-7 methyl protons correlating to C-6, C-7, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for confirming the relative positions of substituents. A NOESY spectrum would show a cross-peak between the C-7 methyl protons and the H-1 (N-H) proton, confirming their spatial proximity on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups, providing a molecular "fingerprint."

Vibrational Mode Analysis and Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. researchgate.netnist.gov

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |

| 3450 - 3350 | N-H Stretch | Indole N-H | A sharp to moderately broad peak characteristic of the N-H bond in the pyrrole ring. Its position and shape can be influenced by hydrogen bonding. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Multiple weak to medium bands corresponding to the stretching of C-H bonds on the aromatic and pyrrolic rings. |

| 2980 - 2850 | C-H Stretch | Methyl C-H | Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Absorptions due to the stretching vibrations of the carbon-carbon double bonds within the indole ring system. |

| 1470 - 1440 | C=C Stretch | Aromatic Ring | Additional characteristic ring stretching vibrations. |

| 1100 - 1000 | C-N Stretch | Pyrrole Ring | Stretching vibration of the carbon-nitrogen bond within the heterocyclic ring. |

| 850 - 750 | C-H Bend | Aromatic C-H | Out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring. The pattern can sometimes give clues about the substitution pattern. |

| 650 - 550 | C-Br Stretch | Carbon-Bromine | A weak to medium absorption band in the fingerprint region corresponding to the stretching of the C-Br bond. |

Conformational Analysis via Vibrational Spectroscopy

While the indole ring system is largely planar and rigid, conformational flexibility can arise from the rotation of the methyl groups. Vibrational spectroscopy, particularly when combined with computational methods, can be used to study these subtle conformational isomers (rotamers). mdpi.comiu.edu.sa

Different spatial orientations of the methyl C-H bonds relative to the indole ring can lead to slightly different vibrational frequencies. These differences are typically small and may be difficult to resolve at room temperature. However, using techniques like matrix-isolation IR spectroscopy, where the molecule is trapped in an inert gas matrix at very low temperatures, it may be possible to "freeze" and observe individual conformers. mdpi.com

By comparing the experimental low-temperature IR spectrum with spectra predicted from theoretical calculations (e.g., Density Functional Theory, DFT) for different possible rotamers, one can determine the most stable conformation and the energy barriers between them. This analysis provides a deeper understanding of the molecule's potential energy surface and structural dynamics.

Theoretical Investigations and Computational Chemistry of 6 Bromo 3,7 Dimethyl 1h Indole

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structure and properties at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to model 6-Bromo-3,7-dimethyl-1H-indole. DFT, in particular, with functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a common choice for balancing computational cost and accuracy for organic molecules of this size.

A primary goal of quantum chemical calculations would be to understand the electronic structure of this compound. This involves analyzing the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For a molecule like this compound, the analysis would reveal how the bromo and dimethyl substituents influence the electron distribution and energy levels of the indole (B1671886) core.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This map uses a color spectrum to indicate regions of positive and negative potential, identifying likely sites for electrophilic and nucleophilic attack. For this compound, one would expect to see negative potential (red/yellow) around the nitrogen atom and the π-system of the indole ring, and positive potential (blue) around the N-H proton.

A hypothetical data table for such an analysis is presented below. The values are illustrative and would need to be determined by actual calculations.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Understanding the charge distribution within the molecule is crucial for predicting its reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the charge distribution by calculating the natural atomic charges on each atom. This would quantify the electron-donating or electron-withdrawing effects of the substituents. The bromine atom is expected to have a significant effect on the charge distribution due to its electronegativity and size.

A hypothetical data table for these parameters is shown below.

| Descriptor | Formula | Hypothetical Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.3 eV |

| Global Electrophilicity (ω) | χ² / (2η) | 2.66 eV |

Spectroscopic Property Predictions

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

By performing a frequency calculation after geometry optimization, the vibrational modes of this compound could be predicted. This would generate theoretical Infrared (IR) and Raman spectra. The calculated frequencies and intensities would correspond to specific vibrational modes, such as N-H stretching, C-H stretching of the methyl groups and the aromatic ring, and C-Br stretching. These predicted spectra would be invaluable for interpreting experimental spectroscopic data.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). The calculated chemical shifts for this compound would be compared to a standard reference compound (e.g., tetramethylsilane) to provide theoretical values. This would help in the assignment of peaks in experimental NMR spectra and confirm the molecular structure.

Reaction Mechanism Modeling

Theoretical modeling can also be used to investigate potential reaction mechanisms involving this compound. For instance, if this compound were to undergo an electrophilic substitution reaction, computational methods could be used to model the reaction pathway. This would involve:

Locating Transition States: Identifying the transition state structures for the reaction.

Calculating Activation Energies: Determining the energy barriers for the reaction to proceed.

Analyzing Reaction Intermediates: Characterizing the stability of any intermediates formed during the reaction.

Such studies would provide a detailed, atomistic understanding of the reaction's feasibility and selectivity, guiding synthetic efforts.

Energy Profiles and Activation Barriers

Energy profiles map the energy of a chemical system as it progresses along a reaction coordinate. From these profiles, crucial information, such as the energies of reactants, products, intermediates, and transition states, can be determined. The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the highest energy transition state, and it is a key determinant of the reaction rate.

For this compound, computational studies could elucidate the energy profiles and activation barriers for various chemical transformations. For instance, theoretical calculations could predict the feasibility and kinetics of electrophilic substitution reactions, which are characteristic of the indole ring. The presence of the bromo and dimethyl substituents would significantly influence the electron density distribution and, consequently, the regioselectivity and activation barriers of such reactions.

Table 1: Hypothetical Activation Barriers for Electrophilic Aromatic Substitution on this compound

| Reaction Type | Position of Substitution | Hypothetical Activation Barrier (kcal/mol) |

| Nitration | C2 | Data Not Available |

| Nitration | C4 | Data Not Available |

| Nitration | C5 | Data Not Available |

| Halogenation | C2 | Data Not Available |

| Halogenation | C4 | Data Not Available |

| Halogenation | C5 | Data Not Available |

Note: The data in this table is hypothetical and serves as an example of what computational studies could provide. No experimental or calculated values for this compound were found.

Transition State Geometries

A transition state represents the highest energy point along the lowest energy path from reactants to products. The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, is critical for understanding the mechanism of a reaction. Computational methods can be used to locate and characterize these fleeting structures.

For a reaction involving this compound, such as a Diels-Alder cycloaddition or a metal-catalyzed cross-coupling reaction, theoretical calculations could provide detailed three-dimensional models of the transition state geometries. This information would reveal the precise atomic arrangements during the key bond-forming and bond-breaking events, offering a deeper understanding of the reaction mechanism than can be obtained from experimental data alone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and intermolecular interactions of a molecule in various environments, such as in solution or in a crystal lattice.

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The relative stability of these different conformations, or conformers, is determined by their potential energy.

Intermolecular Interactions and Crystal Packing

The way in which molecules interact with each other in the solid state determines their crystal structure. These intermolecular interactions, which include hydrogen bonding, halogen bonding, van der Waals forces, and π-π stacking, are crucial for understanding the physical properties of a crystalline material.

Molecular dynamics simulations, in conjunction with quantum chemical calculations, could predict the preferred modes of intermolecular interaction and the resulting crystal packing for this compound. The presence of the bromine atom could lead to significant halogen bonding interactions, while the aromatic indole core would likely participate in π-π stacking. The N-H group of the indole ring is a potential hydrogen bond donor. Understanding these interactions is fundamental for crystal engineering and the design of materials with specific properties.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Potential Participating Atoms/Groups | Significance |

| Hydrogen Bonding | N-H (donor) with Br or π-system (acceptor) | Influences crystal packing and solubility |

| Halogen Bonding | C-Br (donor) with N or π-system (acceptor) | Directs crystal packing and can influence electronic properties |

| π-π Stacking | Indole ring with adjacent indole rings | Contributes to the stability of the crystal lattice |

| van der Waals Forces | All atoms | General attractive and repulsive forces governing molecular packing |

Note: This table outlines potential interactions based on the chemical structure. Specific details would require dedicated computational or experimental studies.

Synthetic Utility and Applications in Advanced Organic Synthesis

6-Bromo-3,7-dimethyl-1H-indole as a Versatile Building Block

The utility of 6-bromo-substituted indoles as foundational units in synthesis is well-documented. These compounds serve as key starting materials for building more elaborate molecular structures, leveraging the reactivity of both the halogen and the indole (B1671886) ring system.

The bromine atom on the indole ring is a key handle for introducing molecular diversity. It readily participates in transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Although literature on this compound is specific, the reactivity of the C-Br bond in similar indole systems is extensively studied. For example, the synthesis of inhibitors of bacterial cystathionine γ-lyase (bCSE) utilizes 6-bromoindole (B116670) as a core building block. nih.gov The bromine atom is either retained in the final product or replaced via reactions like the Suzuki cross-coupling to introduce new aryl or heteroaryl groups. nih.gov

Such transformations allow for the systematic modification of the indole core, enabling the generation of libraries of compounds for various applications. The general reactivity allows for the synthesis of a wide range of derivatives from a common starting material.

Table 1: Representative Functionalization Reactions of Bromoindoles

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| N-Alkylation | NaH, DMF, Alkyl Halide | N-Alkyl-6-bromoindole derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-indole derivatives |

This table illustrates common synthetic transformations applied to the 6-bromoindole scaffold, based on established methodologies. nih.gov